molecular formula C14H23BrOSi B13665044 (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane

(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane

Cat. No.: B13665044
M. Wt: 315.32 g/mol
InChI Key: NNEFCXKALXTXHV-UHFFFAOYSA-N
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Description

(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a versatile reagent used in organic synthesis, particularly in the protection of hydroxyl groups and the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom, a phenyl group, and a tert-butyl dimethylsilyl group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromoethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions using a solvent like methylene chloride. The process can be summarized as follows:

    Reactants: 2-bromoethanol, tert-butyl(dimethyl)silyl chloride, imidazole.

    Solvent: Methylene chloride.

    Conditions: Anhydrous, room temperature.

    Product: This compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for hydroxyl functionalities and in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group and a reagent in substitution reactions. The tert-butyl dimethylsilyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is unique due to the combination of its bromine, phenyl, and tert-butyl dimethylsilyl groups. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds .

Properties

Molecular Formula

C14H23BrOSi

Molecular Weight

315.32 g/mol

IUPAC Name

(2-bromo-1-phenylethoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3

InChI Key

NNEFCXKALXTXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1

Origin of Product

United States

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